(1r,4r)-4-((Tert-butoxycarbonyl)(cyclohexyl)amino)cyclohexanecarboxylic acid (1r,4r)-4-((Tert-butoxycarbonyl)(cyclohexyl)amino)cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20171906
InChI: InChI=1S/C18H31NO4/c1-18(2,3)23-17(22)19(14-7-5-4-6-8-14)15-11-9-13(10-12-15)16(20)21/h13-15H,4-12H2,1-3H3,(H,20,21)
SMILES:
Molecular Formula: C18H31NO4
Molecular Weight: 325.4 g/mol

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclohexyl)amino)cyclohexanecarboxylic acid

CAS No.:

Cat. No.: VC20171906

Molecular Formula: C18H31NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclohexyl)amino)cyclohexanecarboxylic acid -

Specification

Molecular Formula C18H31NO4
Molecular Weight 325.4 g/mol
IUPAC Name 4-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C18H31NO4/c1-18(2,3)23-17(22)19(14-7-5-4-6-8-14)15-11-9-13(10-12-15)16(20)21/h13-15H,4-12H2,1-3H3,(H,20,21)
Standard InChI Key XEBCPVYGORQFNY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C1CCCCC1)C2CCC(CC2)C(=O)O

Introduction

Structural and Stereochemical Features

The compound’s IUPAC name reflects its precise stereochemistry: the Boc-protected amine and carboxylic acid groups occupy the 1r and 4r positions, respectively, on the cyclohexane ring, ensuring a trans-diaxial arrangement. This configuration is critical for its role in drug design, where spatial orientation often dictates biological activity .

Molecular Formula: C18H31NO4\text{C}_{18}\text{H}_{31}\text{NO}_{4}
Molecular Weight: 325.4 g/mol
Key Functional Groups:

  • tert-Butoxycarbonyl (Boc): A protective group for amines, enabling selective reactions at other sites .

  • Cyclohexylamino Group: Introduces hydrophobicity and conformational rigidity.

  • Carboxylic Acid: Facilitates salt formation or further derivatization .

Synthesis Pathways

Hydrogenation of Aromatic Precursors

A patent by Schmidt et al. (2006) describes the hydrogenation of p-aminobenzoic acid derivatives to yield trans-4-aminocyclohexanecarboxylic acid analogs . For the target compound, this method could involve:

  • Hydrogenation: Reacting a nitro-substituted benzoic acid derivative (e.g., 4-nitrobenzoic acid) under hydrogen pressure (15 bar) with a ruthenium catalyst (5% Ru/C) in basic aqueous conditions (10% NaOH) to yield the trans-cyclohexane intermediate .

  • Boc Protection: Introducing the Boc group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in acetone, as demonstrated in Example 2 of the patent .

  • Cyclohexylamination: Alkylation of the amine with cyclohexyl bromide or reductive amination using cyclohexanone and a reducing agent like sodium cyanoborohydride .

Example Protocol (adapted from ):

  • Step 1: Hydrogenate 4-nitrobenzoic acid (10 g) with 5% Ru/C in 10% NaOH at 100°C under 15 bar H₂.

  • Step 2: Add Boc anhydride (1.1 equiv) to the crude amine in acetone, stir at 25°C for 20 hours.

  • Step 3: React with cyclohexyl bromide (1.2 equiv) in DMF using K₂CO₃ as base.

  • Yield: ~50–62% after purification (reported for analogous compounds) .

PropertyValue (Target Compound)Comparable Compound (Reference)
SolubilityLow in H₂O, high in DCM1-{[(Boc)amino]-4-OH} analog: 92 mg/mL
Melting PointNot reportedtert-Butyl trans-4-aminocyclohexanecarboxylate: 85–87°C
StabilityStable at pH 4–9Boc-protected amines degrade in strong acid/base

Applications in Pharmaceutical Chemistry

Intermediate for Kinase Inhibitors

Trans-4-aminocyclohexanecarboxylic acid derivatives are key intermediates in Janus kinase (JAK) inhibitors, as noted in EP2384326 . The Boc and cyclohexyl groups in the target compound may enhance blood-brain barrier penetration or receptor binding affinity.

Prodrug Design

The carboxylic acid group allows conversion to esters (e.g., methyl or ethyl) for prodrug strategies, improving oral bioavailability . Example 3 of the patent describes selective esterification of cis isomers, suggesting a route to isolate the trans target compound .

Challenges and Future Directions

  • Stereochemical Purity: Achieving >99% trans selectivity requires optimized hydrogenation conditions (e.g., catalyst loading, temperature) .

  • Scalability: Low hydrogen pressure (15 bar) and one-pot reactions are industrially feasible but need validation for this compound .

  • Biological Evaluation: No data exist on the target compound’s activity; testing in kinase assays or ADMET models is warranted.

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